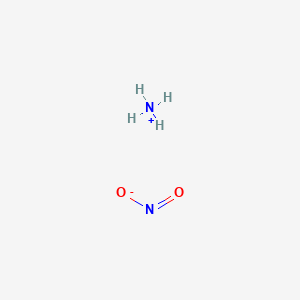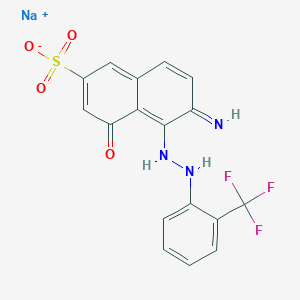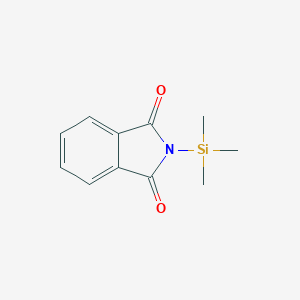
N-三甲基甲硅烷基邻苯二甲酰亚胺
描述
N-Trimethylsilylphthalimide is a chemical compound utilized in various synthetic organic chemistry applications, particularly in modifying chemical structures and facilitating complex reactions. Its unique properties stem from the trimethylsilyl group, which influences its reactivity and interactions with other compounds.
Synthesis Analysis
The synthesis of N-Trimethylsilylphthalimide and related compounds involves reactions where trans-alkenesulfenates are treated with trimethylchlorosilane (TMSCI) and lithium hexamethyldisilazide (LiHMDS), leading to modified compounds with varied nitrogen functionalities (Schwan & Refvik, 1995). The methodology offers a general route to alkenesulfenamides and alkenesulfonamides, showcasing the versatility of N-Trimethylsilylphthalimide in synthesis.
Molecular Structure Analysis
The molecular structure of N-Trimethylsilylphthalimide and its derivatives has been extensively studied, revealing insights into their reactivity and stability. The compound's structure allows for easy halogenation, as demonstrated in the synthesis and characterization of molecules for radiohalogenation of proteins and peptides (Aneheim et al., 2015). This characteristic is critical for its application in targeted radiotherapy.
Chemical Reactions and Properties
N-Trimethylsilylphthalimide participates in various chemical reactions, including transaminations and reactions with nitrating agents, to afford products like alkyl(nitro)cyanamides and N-alkyl-N'-nitrocarbodiimides under specific conditions (Churakov et al., 2018). Such reactions underscore the compound's utility in synthesizing a wide range of nitrogen-containing organic compounds.
Physical Properties Analysis
The physical properties of N-Trimethylsilylphthalimide derivatives, such as solubility and thermal stability, are influenced by their molecular structure. Polymers derived from N,N'-bis(trimethylsilyl)-substituted aromatic diamines and chloroformylphthalic anhydride exhibit high inherent viscosities and can form transparent, flexible films, indicating the compound's impact on material properties (Oishi et al., 1991).
Chemical Properties Analysis
The chemical properties of N-Trimethylsilylphthalimide, such as reactivity towards various chemical groups and stability under different conditions, have been explored in the context of polymer synthesis and modifications. For instance, its reactivity is leveraged in controlled ring-opening polymerization of amino acid N-carboxyanhydrides, facilitating end group functionalization of polypeptides (Lu & Cheng, 2008).
科学研究应用
氟离子检测:Buckland、Bhosale 和 Langford(2011 年)的一项研究展示了使用带有三甲基甲硅烷基乙炔部分的核取代萘二酰亚胺作为比色和荧光化学传感器进行氟离子检测。这种化学传感器通过脱硅烷基化反应有效地检测氟离子,仅对氟离子显示可见变化,而对氯离子或溴离子等其他阴离子没有反应 (Buckland、Bhosale 和 Langford,2011).
六配位硅配合物的合成:Kalikhman 等人(2002 年)使用衍生自 N-异亚丙基次肼的 novel 螯合剂(包括 N-异亚丙基次亚氨基-O-(三甲基甲硅烷基)酰基亚胺)来制备独特的六配位二卤硅配合物。这些配合物展示了反式几何构型,并促进了五配位硅卤化物的形成 (Kalikhman 等,2002).
高性能聚合物:Ahn、Chung、Jo 和 Rhee(1998 年)研究了 N-(三甲基甲硅烷基)马来酰亚胺与各种苯乙烯基单体的聚合,以生产高分子量、交替共聚物。这些共聚物表现出高玻璃化转变和热分解温度,使其适用于需要热稳定性的应用 (Ahn、Chung、Jo 和 Rhee,1998).
氟离子的选择性检测:Song 等人(2014 年)合成了一种基于 N-芳基-1,8-萘二酰亚胺和三甲基甲硅烷基醚的传感器,用于氟离子的定量检测。该传感器对氟离子表现出高反应速率和亲和力,使其成为氟离子检测的潜在工具 (Song 等,2014).
有机场效应晶体管 (OFET):Jones、Facchetti、Wasielewski 和 Marks(2008 年)探讨了在 OFET 中使用苝二酰亚胺和萘二酰亚胺基有机半导体。他们研究了薄膜沉积过程中的基板温度和用三甲基甲硅烷基和其他单层进行表面改性的影响,这些影响了薄膜的迁移率和形态,增强了 OFET 的性能 (Jones、Facchetti、Wasielewski 和 Marks,2008).
荧光二氧化硅纳米粒子:Langhals 和 Esterbauer(2009 年)通过 N-烯丙基苝四羧酸二酰亚胺的氢化硅烷化制备了荧光三甲氧基硅烷,用于在二氧化硅和二氧化硅纳米颗粒上进行共价接枝。这些纳米粒子在其表面上表现出独立的荧光生色团,表明在成像和传感中具有潜在应用 (Langhals 和 Esterbauer,2009).
属性
IUPAC Name |
2-trimethylsilylisoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2Si/c1-15(2,3)12-10(13)8-6-4-5-7-9(8)11(12)14/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRAPHEBMDYQXKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)N1C(=O)C2=CC=CC=C2C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5065069 | |
| Record name | 1H-Isoindole-1,3(2H)-dione, 2-(trimethylsilyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5065069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Trimethylsilylphthalimide | |
CAS RN |
10416-67-8 | |
| Record name | 2-(Trimethylsilyl)-1H-isoindole-1,3(2H)-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10416-67-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Trimethylsilylphthalimide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010416678 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Trimethylsilylphthalimide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=252169 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1H-Isoindole-1,3(2H)-dione, 2-(trimethylsilyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1H-Isoindole-1,3(2H)-dione, 2-(trimethylsilyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5065069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(trimethylsilyl)phthalimide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.800 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-TRIMETHYLSILYLPHTHALIMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5X68NVE2AO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

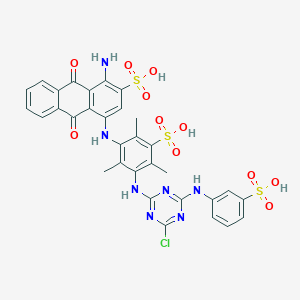
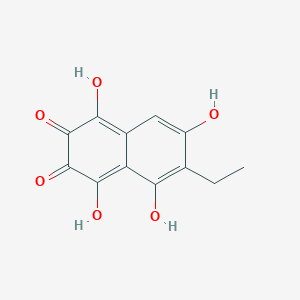
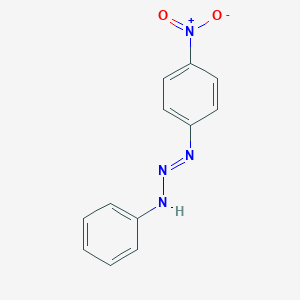
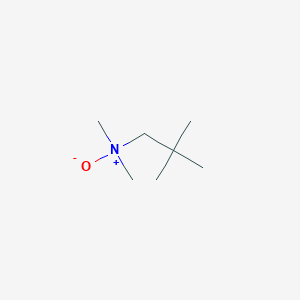
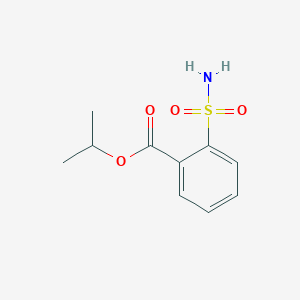
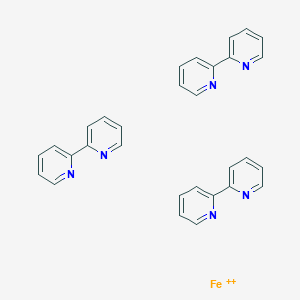

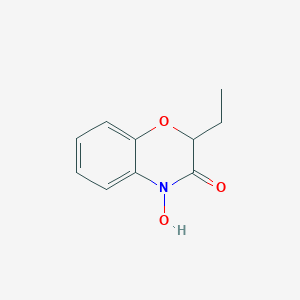
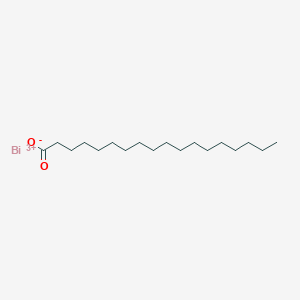
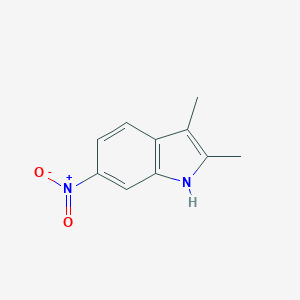
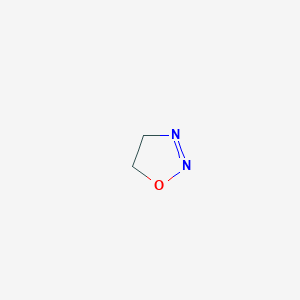
![5-[Amino(carboxy)methyl]-2-hydroxybenzoic acid](/img/structure/B81744.png)
